molecular formula C19H20N2O2 B14305382 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one CAS No. 115859-61-5

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B14305382
CAS No.: 115859-61-5
M. Wt: 308.4 g/mol
InChI Key: AWEHZMZXQKBUCT-UHFFFAOYSA-N
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Description

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one is a synthetic organic compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one typically involves the condensation of an imidazolidine derivative with a substituted benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Imidazolidin-2-ylidene)-1-phenylpropan-1-one
  • 2-(Imidazolidin-2-ylidene)-1-(4-hydroxyphenyl)-3-phenylpropan-1-one
  • 2-(Imidazolidin-2-ylidene)-1-(4-chlorophenyl)-3-phenylpropan-1-one

Uniqueness

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

115859-61-5

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-imidazolidin-2-ylidene-1-(4-methoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C19H20N2O2/c1-23-16-9-7-15(8-10-16)18(22)17(19-20-11-12-21-19)13-14-5-3-2-4-6-14/h2-10,20-21H,11-13H2,1H3

InChI Key

AWEHZMZXQKBUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C2NCCN2)CC3=CC=CC=C3

Origin of Product

United States

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